molecular formula C18H15BrNO5PS B12000218 4-bromo-N-diphenoxyphosphorylbenzenesulfonamide

4-bromo-N-diphenoxyphosphorylbenzenesulfonamide

Cat. No.: B12000218
M. Wt: 468.3 g/mol
InChI Key: KGSPEHUPZVHQES-UHFFFAOYSA-N
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Chemical Reactions Analysis

DIPHENYL (4-BROMOPHENYL)SULFONYLAMIDOPHOSPHATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

    Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

DIPHENYL (4-BROMOPHENYL)SULFONYLAMIDOPHOSPHATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIPHENYL (4-BROMOPHENYL)SULFONYLAMIDOPHOSPHATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamide group can form strong interactions with active sites of enzymes, inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity through hydrophobic interactions, while the phosphate group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

DIPHENYL (4-BROMOPHENYL)SULFONYLAMIDOPHOSPHATE can be compared with similar compounds such as:

    DIPHENYL (4-CHLOROPHENYL)SULFONYLAMIDOPHOSPHATE: Similar structure but with a chlorine atom instead of bromine.

    DIPHENYL (4-FLUOROPHENYL)SULFONYLAMIDOPHOSPHATE: Contains a fluorine atom instead of bromine.

    DIPHENYL (4-METHYLPHENYL)SULFONYLAMIDOPHOSPHATE: Has a methyl group instead of bromine.

The uniqueness of DIPHENYL (4-BROMOPHENYL)SULFONYLAMIDOPHOSPHATE lies in the presence of the bromine atom, which can influence its reactivity and binding properties .

Properties

Molecular Formula

C18H15BrNO5PS

Molecular Weight

468.3 g/mol

IUPAC Name

4-bromo-N-diphenoxyphosphorylbenzenesulfonamide

InChI

InChI=1S/C18H15BrNO5PS/c19-15-11-13-18(14-12-15)27(22,23)20-26(21,24-16-7-3-1-4-8-16)25-17-9-5-2-6-10-17/h1-14H,(H,20,21)

InChI Key

KGSPEHUPZVHQES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(NS(=O)(=O)C2=CC=C(C=C2)Br)OC3=CC=CC=C3

Origin of Product

United States

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